molecular formula C9H16O4 B177671 Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (R)-(9CI) CAS No. 101693-27-0

Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (R)-(9CI)

Cat. No.: B177671
CAS No.: 101693-27-0
M. Wt: 188.22 g/mol
InChI Key: PHNMHWJIWPTKNO-ZCFIWIBFSA-N
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Description

Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, ®-(9CI) is an organic compound with the molecular formula C9H16O4 It is a derivative of propanoic acid and is characterized by the presence of an acetyloxy group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester typically involves the esterification of propanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows:

CH3CH2COOH+(CH3)3COHCH3CH2COO(CH3)3+H2O\text{CH}_3\text{CH}_2\text{COOH} + \text{(CH}_3\text{)}_3\text{COH} \rightarrow \text{CH}_3\text{CH}_2\text{COO}\text{(CH}_3\text{)}_3 + \text{H}_2\text{O} CH3​CH2​COOH+(CH3​)3​COH→CH3​CH2​COO(CH3​)3​+H2​O

Industrial production methods often involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Common catalysts include sulfuric acid or p-toluenesulfonic acid, and the reaction is typically carried out under reflux conditions to facilitate the removal of water and drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to propanoic acid and tert-butyl alcohol in the presence of an acid or base.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

    Hydrolysis: Propanoic acid and tert-butyl alcohol.

    Oxidation: Propanoic acid derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release propanoic acid, which can then participate in various metabolic processes. The acetyloxy group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 1,1-dimethylethyl ester: Similar structure but lacks the acetyloxy group.

    Propanoic acid, 2,2-dimethyl, 1,1-dimethylethyl ester: Contains additional methyl groups, leading to different chemical properties.

Properties

IUPAC Name

tert-butyl (2R)-2-acetyloxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-6(12-7(2)10)8(11)13-9(3,4)5/h6H,1-5H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNMHWJIWPTKNO-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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